2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)-N-propylacetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-propylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-2-8-21-20(24)14-26-19-13-25-17(10-18(19)23)12-22-9-7-15-5-3-4-6-16(15)11-22/h3-6,10,13H,2,7-9,11-12,14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUJFWZCQUBZTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC1=COC(=CC1=O)CN2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)-N-propylacetamide typically involves multiple steps, starting with the preparation of the isoquinoline and pyran intermediates. The key steps include:
Formation of Isoquinoline Intermediate: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Preparation of Pyran Intermediate: This step involves the formation of the pyran ring through cyclization reactions.
Coupling Reaction: The isoquinoline and pyran intermediates are then coupled using reagents such as coupling agents or catalysts to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)-N-propylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)nicotinamide
- N-Methyl-4,6,7-trihydroxy-1,2,3,4-tetrahydroisoquinoline
Uniqueness
2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)-N-propylacetamide is unique due to its specific combination of isoquinoline and pyran structures, which may confer distinct biological activities and chemical properties compared to similar compounds.
Biologische Aktivität
2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)-N-propylacetamide is a complex organic molecule notable for its structural features that include a pyran ring and a tetrahydroisoquinoline moiety. This compound has garnered attention in pharmacology and medicinal chemistry due to its potential biological activities, particularly in neurological applications.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 356.422 g/mol. The unique arrangement of its functional groups suggests various interactions with biological targets, especially within neurological pathways.
| Property | Details |
|---|---|
| Molecular Formula | C20H24N2O4 |
| Molecular Weight | 356.422 g/mol |
| Structural Features | Pyran ring, Tetrahydroisoquinoline |
Research indicates that compounds similar to this compound may act as D1 positive allosteric modulators . This mechanism enhances dopamine receptor signaling, suggesting potential therapeutic applications in treating neurodegenerative diseases and cognitive disorders where dopamine signaling is impaired. The tetrahydroisoquinoline structure is particularly associated with neuroprotective effects and modulation of neurotransmitter systems.
Biological Activity
The biological activity of this compound has been explored through various studies focusing on its pharmacological properties:
- Neuroprotective Effects : The tetrahydroisoquinoline moiety is known to interact with neurotransmitter receptors in the central nervous system. This interaction may provide protective effects against neurodegeneration.
- Cognitive Enhancement : By modulating dopamine receptor activity, it may enhance cognitive functions and serve as a potential treatment for conditions like Alzheimer's disease.
- Antioxidant Properties : The compound's structure suggests potential antioxidant activities, which could contribute to its therapeutic effects in managing oxidative stress-related conditions.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
Table: Comparative Biological Activities
| Compound | Biological Activity | Reference |
|---|---|---|
| N-(2-bromophenyl)-3,4-dihydro-1-methyl-2(1H)-isoquinolinecarboxamide | D1 receptor modulation | |
| N-(2-fluorophenyl)-3,4-dihydro-1-methyl-2(1H)-isoquinolinecarboxamide | D1 receptor modulation | |
| PF-04447943 | Investigated for Alzheimer's Disease |
These compounds highlight the specific structural features of this compound that may confer distinct biological activities or therapeutic potentials not fully explored in other derivatives.
Q & A
Q. What are the key synthetic steps and optimization strategies for synthesizing 2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)-N-propylacetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Substitution reactions under alkaline conditions to introduce the tetrahydroisoquinoline moiety (analogous to methods in ).
- Step 2 : Coupling of the pyran-4-one core with the acetamide sidechain using condensation agents (e.g., DCC or EDCI) .
- Optimization : Reaction conditions (temperature, solvent polarity) and purification via column chromatography or recrystallization are critical for yield and purity .
- Example table for reaction optimization:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Maximizes coupling efficiency |
| Solvent | DMF or THF | Enhances solubility |
| Catalyst | PyBOP or HATU | Reduces side reactions |
Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?
Q. How can researchers assess purity and stability under experimental conditions?
- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Stability :
- Conduct accelerated degradation studies (pH 1–13, 40–80°C) .
- Monitor via TLC or LC-MS for decomposition products .
Advanced Research Questions
Q. What computational modeling approaches are suitable for predicting target interactions and binding affinities?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with hypothetical targets (e.g., kinase domains) .
- MD Simulations : GROMACS or AMBER for stability analysis of ligand-receptor complexes (≥100 ns trajectories) .
- Quantum Chemistry : DFT (B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential surfaces .
Q. How can contradictory bioactivity data across assays be resolved?
- Case Study : If cytotoxicity varies between cell lines:
- Validate assay conditions (e.g., ATP levels, incubation time) .
- Use orthogonal methods (e.g., flow cytometry for apoptosis vs. MTT for viability) .
- Apply statistical DOE (Response Surface Methodology) to identify confounding variables .
Q. What strategies enable enantioselective synthesis of chiral intermediates?
Q. What analytical challenges arise in detecting metabolites or degradation products?
- LC-MS/MS : Use Q-TOF or Orbitrap for high-resolution metabolite profiling (CID fragmentation) .
- Derivatization : Enhance detection of polar metabolites via trimethylsilylation .
- Data Analysis : MS-DIAL or MZmine for untargeted metabolomics .
Data Contradiction Analysis Framework
Key Research Gaps
- In Silico-Experimental Synergy : Integrate ICReDD’s reaction path search methods with lab workflows .
- Metabolite Identification : Expand HRMS libraries for pyran-4-one derivatives .
- Target Deconvolution : Use CRISPR-Cas9 screens to map off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
